molecular formula C18H21NO2 B4034420 (4-BENZYLPIPERIDINO)(2-METHYL-3-FURYL)METHANONE

(4-BENZYLPIPERIDINO)(2-METHYL-3-FURYL)METHANONE

Cat. No.: B4034420
M. Wt: 283.4 g/mol
InChI Key: FWVJOWNMEZIAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-BENZYLPIPERIDINO)(2-METHYL-3-FURYL)METHANONE is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-benzyl-1-(2-methyl-3-furoyl)piperidine is 283.157228913 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis and Potential Applications

The exploration of 4-benzyl-1-(2-methyl-3-furoyl)piperidine within scientific research reveals its diverse potential across various fields, including medicinal chemistry and organic synthesis. Notably, its structural analogs have been synthesized and evaluated for their potential therapeutic applications and chemical properties.

  • Antipsychotic Potential : A study by Raviña et al. (2000) highlights the synthesis of conformationally restricted butyrophenones, including compounds with benzoylpiperidine moieties, evaluated as antipsychotic agents. These compounds demonstrated selectivity for serotonin receptors, suggesting potential efficacy as neuroleptic drugs without detailed reference to 4-benzyl-1-(2-methyl-3-furoyl)piperidine but illustrating the broader chemical class's relevance in drug development (Raviña et al., 2000).

  • Alzheimer's Disease Therapy : Hussain et al. (2016) synthesized a series of benzamides as potential therapeutic agents for Alzheimer's disease, noting significant enzyme inhibition. This work underscores the potential of piperidine derivatives in treating neurodegenerative diseases, albeit not directly mentioning 4-benzyl-1-(2-methyl-3-furoyl)piperidine (Hussain et al., 2016).

  • Chemical Synthesis Advances : Yan et al. (2016) and Furman and Dziedzic (2003) present methodologies for synthesizing benzylamines and 4-(substituted benzyl)piperidines, respectively. These studies highlight the ongoing interest in developing novel synthetic routes for piperidine derivatives, offering potential insights into synthesizing 4-benzyl-1-(2-methyl-3-furoyl)piperidine and related compounds (Yan et al., 2016; Furman & Dziedzic, 2003).

  • Antimicrobial and Antioxidant Activities : The synthesis and biological evaluation of novel furfurylidene derivatives of 2,6-diphenyl piperidin-4-one by Osmani et al. (2013) demonstrate the antimicrobial potential of piperidine derivatives. This study suggests that structural analogs of 4-benzyl-1-(2-methyl-3-furoyl)piperidine may possess valuable biological activities (Osmani et al., 2013).

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14-17(9-12-21-14)18(20)19-10-7-16(8-11-19)13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVJOWNMEZIAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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